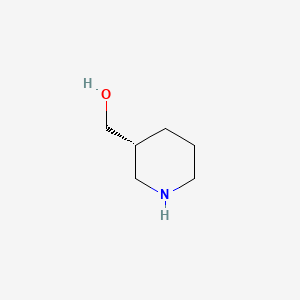

(R)-(Piperidin-3-yl)methanol

Overview

Description

Methanol, also known as CH3OH, carbinol, methyl alcohol, wood alcohol, and wood spirit, is the simplest of a long series of organic compounds called alcohols . It consists of a methyl group (CH3) linked with a hydroxy group (OH) .

Synthesis Analysis

Methanol was formerly produced by the destructive distillation of wood. The modern method of preparing methanol is based on the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst . Increasingly, syngas, a mixture of hydrogen and carbon monoxide derived from biomass, is used for methanol production .Molecular Structure Analysis

Methanol consists of a single carbon atom bonded to three hydrogen atoms and one hydroxyl group, making it the simplest alcohol .Chemical Reactions Analysis

Methanol can be produced from a mixture of CO2/CO/H2. The kinetics of methanol synthesis from this mixture have been widely studied .Physical And Chemical Properties Analysis

Methanol is a colorless, fairly volatile liquid with a faintly sweet pungent odor . It forms explosive mixtures with air and burns with a nonluminous flame . It is completely miscible in water .Scientific Research Applications

Synthesis and Characterization

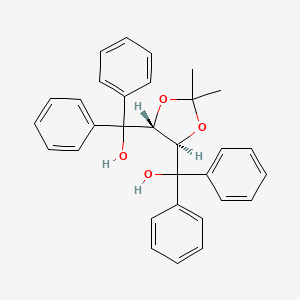

Synthesis Techniques : The compound has been utilized as a precursor in synthesizing various chemically significant compounds. For instance, derivatives like 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol have been synthesized through condensation reactions, showcasing its utility in creating structurally complex molecules. These derivatives are characterized using spectroscopic techniques and X-ray crystallography, providing insights into their molecular structure and conformation (Benakaprasad et al., 2007).

Crystal Structure Analysis : The detailed crystal structure of various derivatives has been determined, highlighting the piperidine ring's chair conformation and the surrounding molecular geometry. Such structural insights are crucial for understanding the compound's chemical behavior and its interactions with other molecules (Girish et al., 2008).

Potential Bioactivity

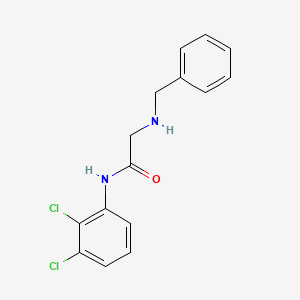

Antiproliferative Activity : Several derivatives have been synthesized and tested for their antiproliferative effects against various cancer cell lines. For example, diphenyl(sulphonylpiperidin-4-yl)methanol derivatives have shown promise as antiproliferative agents, indicating the potential for developing new anticancer drugs (Prasad et al., 2010).

Antitubercular Activities : Mefloquine derivatives, including those with a piperidin-4-yl methanol moiety, have demonstrated significant anti-tubercular activities. These findings support the exploration of such compounds in developing treatments for tuberculosis (Wardell et al., 2011).

Catalytic Applications : The compound has also been used in catalytic reactions, such as the N-alkylation of amines with primary alcohols, showcasing its utility in organic synthesis and potential in industrial applications (Kamiguchi et al., 2007).

Safety And Hazards

Future Directions

properties

IUPAC Name |

[(3R)-piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNPWIPIOOMCPT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357382 | |

| Record name | (R)-(Piperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(Piperidin-3-yl)methanol | |

CAS RN |

37675-20-0 | |

| Record name | (3R)-3-Piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37675-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(Piperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299840.png)